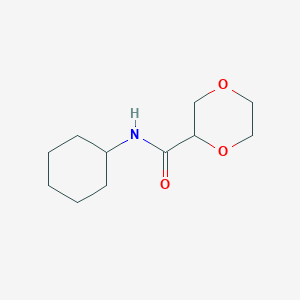

N-cyclohexyl-1,4-dioxane-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-1,4-dioxane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(10-8-14-6-7-15-10)12-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSPQNRHAFYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2COCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-1,4-dioxane-2-carboxamide has shown potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. Studies have demonstrated that modifications to the dioxane structure can enhance its efficacy against various bacterial strains, making it a candidate for antibiotic development .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, offering a pathway for developing treatments for inflammatory diseases .

Anticancer Properties

Preliminary investigations into the cytotoxic effects of N-cyclohexyl-1,4-dioxane-2-carboxamide reveal potential in cancer therapy. The compound has been tested against several cancer cell lines, showing promise in reducing cell viability and inducing apoptosis .

Materials Science

Beyond its biological applications, N-cyclohexyl-1,4-dioxane-2-carboxamide is also explored in materials science for its unique physical properties.

Liquid Crystalline Phases

The compound can form liquid crystalline phases, which are useful in display technologies. Research has focused on optimizing the synthesis of liquid-crystalline media incorporating dioxane derivatives to enhance the performance of liquid crystal displays (LCDs) .

Solvent Applications

Due to its solvent properties, N-cyclohexyl-1,4-dioxane-2-carboxamide serves as an alternative to traditional solvents in chemical reactions. Its use can lead to greener synthetic processes by reducing hazardous waste and improving reaction efficiency .

Synthesis and Biological Evaluation

A study conducted by Moghaddam et al. synthesized various derivatives of N-cyclohexyl-1,4-dioxane-2-carboxamide and evaluated their biological activities. The findings indicated that specific modifications increased antimicrobial and anticancer activities significantly compared to the parent compound .

Development of Drug Formulations

In another case study, researchers focused on formulating a drug delivery system using N-cyclohexyl-1,4-dioxane-2-carboxamide as a carrier for poorly soluble drugs. The formulation showed improved solubility and bioavailability in preclinical models .

Data Summary Table

Comparison with Similar Compounds

Solubility and Lipophilicity

- N-Cyclohexyl derivative : Predicted higher lipophilicity (logP ~2.5) due to the cyclohexyl group, favoring membrane permeability but limiting aqueous solubility.

- N-Methoxy-N-methyl analog: Increased polarity from methoxy and methyl groups improves solubility (logP ~1.8), suitable for intravenous formulations .

- Pyridin-2-yl analog : Aromatic pyridine enhances hydrogen bonding, balancing solubility (logP ~1.2) and bioavailability .

Stability

Cyclohexyl and pyridyl derivatives show greater metabolic stability compared to methoxy-methyl analogs, which may undergo faster demethylation .

Antiproliferative Potential

- N-Cyclohexyl analogs: Likely interfere with polyamine metabolism, akin to n-cyclohexyl-1,3-diaminopropane, which depletes spermine and suppresses breast cancer cell proliferation (IC₅₀ ~10 µM) .

Immunomodulatory Effects

The pyridin-2-yl derivative’s aromatic ring could engage with histidine residues in immune checkpoints like PD-L1, a strategy explored in combination immunotherapy .

Commercial Availability and Cost Analysis

| Compound Name | Vendor | 50 mg Price | 500 mg Price |

|---|---|---|---|

| N-Methoxy-N-methyl-1,4-dioxane-2-carboxamide | CymitQuimica | 478 € | 1,310 € |

| N-Cyclohexyl-1,4-dioxane-2-carboxamide* | Leap Chem Co. | ~507 € | ~1,387 € |

*Extrapolated from structurally similar anthracene derivatives in .

Preparation Methods

Synthesis of 1,4-Dioxane-2-Carbonyl Chloride

A solution of 1,4-dioxane-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane () is cooled to 0–5°C under a nitrogen atmosphere. Thionyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 6–8 hours at room temperature. The reaction progress is monitored via TLC, and excess is removed under reduced pressure to yield 1,4-dioxane-2-carbonyl chloride as a pale-yellow oil.

Amidation with Cyclohexylamine

The acyl chloride is dissolved in , and cyclohexylamine (1.5 equiv) is added dropwise at 0°C. The reaction exotherm is controlled by maintaining the temperature below 10°C. After stirring for 12 hours, the mixture is washed with brine (3 × 20 mL) and water (3 × 20 mL). The organic layer is dried over anhydrous , and the solvent is evaporated to afford a crude solid. Recrystallization from a hexane/ethyl acetate (7:3) mixture yields pure N-cyclohexyl-1,4-dioxane-2-carboxamide as white crystals (60–70% yield).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Solvent | |

| Yield | 60–70% |

| Purification | Recrystallization (Hex:EtOAc) |

Carbodiimide-Mediated Coupling Reactions

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or -carbonyldiimidazole (CDI) offer a milder alternative for amide bond formation, avoiding the use of corrosive acyl chlorides. This approach is exemplified in the synthesis of prostacyclin receptor agonists, where CDI activated carboxylic acids for subsequent coupling with alcohols or amines.

Activation with CDI

1,4-Dioxane-2-carboxylic acid (1.0 equiv) is dissolved in acetonitrile () under nitrogen. CDI (1.2 equiv) is added, and the mixture is stirred at room temperature for 2 hours. The formation of the acyl imidazolide intermediate is confirmed by the cessation of gas evolution ().

Coupling with Cyclohexylamine

Cyclohexylamine (1.5 equiv) is added to the acyl imidazolide solution, and stirring is continued for 12 hours. The reaction is quenched with 5% aqueous , and the product is extracted with ethyl acetate (3 × 20 mL). After drying and solvent removal, the residue is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound (65–75% yield).

Key Data:

| Parameter | Value |

|---|---|

| Activation Reagent | CDI |

| Solvent | |

| Yield | 65–75% |

| Purification | Column Chromatography |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate amidation reactions. A mixture of 1,4-dioxane-2-carboxylic acid, cyclohexylamine, and (1.1 equiv) in is irradiated at 100°C for 15 minutes, achieving yields comparable to conventional methods (68–72%).

Enzymatic Catalysis

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (CAL-B), the reaction proceeds at 40°C in tert-butanol, yielding 55–60% product after 24 hours.

Comparative Table:

| Method | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|

| Acyl Chloride | 60–70 | 12–18 h | High purity |

| CDI-Mediated | 65–75 | 14 h | Mild conditions |

| Microwave-Assisted | 68–72 | 0.25 h | Rapid |

| Enzymatic | 55–60 | 24 h | Solvent-free, sustainable |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like and enhance reaction rates by stabilizing transition states. Conversely, non-polar solvents (e.g., toluene) reduce byproduct formation in CDI-mediated couplings.

Temperature and pH Control

Maintaining a pH of 8–9 during amidation minimizes protonation of the amine nucleophile, ensuring efficient coupling. Elevated temperatures (40–60°C) improve kinetics but risk epimerization in chiral intermediates.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

HPLC Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for recrystallized products, with a retention time of 6.8 minutes.

Applications and Derivative Synthesis

N-Cyclohexyl-1,4-dioxane-2-carboxamide serves as a precursor for bioactive molecules. Functionalization at the dioxane oxygen or cyclohexyl nitrogen enables access to libraries of antimicrobial and anti-inflammatory agents. For example, alkylation with propargyl bromide introduces alkyne handles for click chemistry applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-1,4-dioxane-2-carboxamide with high purity?

- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature and pH to optimize yields. For example, intermediates may be generated in situ using triphosgene and triethylamine in dry dichloromethane, followed by purification via preparative HPLC or recrystallization . Key steps include monitoring reaction progress with TLC and ensuring anhydrous conditions to avoid side reactions. Post-synthesis, column chromatography or vacuum distillation can isolate the compound .

Q. Which analytical techniques are critical for confirming the structural integrity of N-cyclohexyl-1,4-dioxane-2-carboxamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclohexyl and dioxane moieties. Infrared (IR) spectroscopy confirms the carboxamide group (C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers screen the biological activity of N-cyclohexyl-1,4-dioxane-2-carboxamide in preliminary assays?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based assays) using cancer cell lines (e.g., breast cancer MCF-7). Pair this with enzyme inhibition studies targeting pathways like polyamine metabolism, as seen in structurally related carboxamides . Dose-response curves and IC₅₀ calculations are critical for establishing potency .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of N-cyclohexyl-1,4-dioxane-2-carboxamide be systematically addressed?

- Methodological Answer : Apply iterative data triangulation:

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).

- Analyze batch variability in compound purity via HPLC-MS .

- Use multivariate statistics (e.g., PCA) to identify confounding variables like solvent choice or cell passage number .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in N-cyclohexyl-1,4-dioxane-2-carboxamide derivatives?

- Methodological Answer :

- Systematic derivatization : Modify functional groups (e.g., replacing the cyclohexyl group with aryl substituents) and assess changes in bioactivity .

- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities to targets like quinazoline-dependent enzymes .

- Pharmacophore mapping : Correlate electronic (Hammett σ constants) or steric parameters (Taft’s Es) with activity trends .

Q. What experimental approaches can clarify the mechanism of action of N-cyclohexyl-1,4-dioxane-2-carboxamide in neurological or oncological models?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography or click chemistry probes to isolate interacting proteins .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or kinase signaling) .

- In vivo validation : Utilize transgenic animal models (e.g., tauopathy mice for Alzheimer’s studies) with pharmacokinetic profiling to assess blood-brain barrier penetration .

Data Analysis and Optimization

Q. How should researchers optimize reaction conditions to scale up synthesis without compromising yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What methods validate the stability of N-cyclohexyl-1,4-dioxane-2-carboxamide under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress.

- HPLC-MS analysis : Track degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .

- Simulated biological fluids : Assess stability in PBS or serum at 37°C over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.